molecular formula C16H25NO2 B1295114 Acetamide, n-[4-(octyloxy)phenyl]- CAS No. 55792-63-7

Acetamide, n-[4-(octyloxy)phenyl]-

Cat. No. B1295114
CAS RN: 55792-63-7
M. Wt: 263.37 g/mol
InChI Key: HMPTWPNTOGSDBF-UHFFFAOYSA-N
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Description

The compound "Acetamide, n-[4-(octyloxy)phenyl]-" is a derivative of acetamide, which is a functional group characterized by an acetyl group attached to a nitrogen atom. Although the specific compound is not directly studied in the provided papers, related compounds with similar functional groups have been investigated. For instance, the structural and electronic properties of N-[4-(Ethylsulfamoyl)phenyl]acetamide have been explored using computational methods, revealing insights into its electron localization functions and intermolecular interactions . Additionally, various acetamide derivatives have been synthesized, such as N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide , indicating the versatility of acetamide chemistry in producing a wide range of compounds with potential biological activities.

Synthesis Analysis

The synthesis of acetamide derivatives is a topic of interest in several studies. Novel α-(acyloxy)-α-(quinolin-4-yl)acetamides were synthesized using a Passerini three-component reaction, demonstrating a method that could potentially be adapted for the synthesis of "Acetamide, n-[4-(octyloxy)phenyl]-" . Another study reported the one-pot synthesis of N-(4-hydroxyphenyl)acetamide via the reductive carbonylation of nitrobenzene, catalyzed by Pd(II)-complexes . These methods highlight the potential pathways for synthesizing various acetamide derivatives, including the target compound.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for understanding their properties and potential applications. The monoclinic polymorph of N-[4-(acetyloxy)phenyl]acetamide was characterized using single-crystal X-ray diffraction, providing detailed information about its crystal structure . Similarly, the structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was determined by various spectroscopic methods and X-ray diffraction analysis . These studies contribute to the understanding of how the molecular structure of acetamide derivatives can influence their physical and chemical properties.

Chemical Reactions Analysis

The reactivity of acetamide derivatives is influenced by their molecular structure and the presence of functional groups. The study on N-[4-(Ethylsulfamoyl)phenyl]acetamide investigated its reactivity in different solvents using molecular electrostatic potential (MEP) analysis . This type of analysis can provide insights into the types of chemical reactions that "Acetamide, n-[4-(octyloxy)phenyl]-" might undergo, such as nucleophilic substitution or addition reactions, depending on the electronic properties of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are determined by their molecular structure and the environment in which they are studied. The electronic and biological interactions of N-[4-(Ethylsulfamoyl)phenyl]acetamide were evaluated in polar liquids, providing information on its solvation behavior and potential drug-like properties . The synthesis and characterization of 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides involved identifying their structures through elemental analysis and NMR, which are essential steps in determining their physical properties . These studies suggest that a comprehensive analysis of "Acetamide, n-[4-(octyloxy)phenyl]-" would involve similar characterization techniques to ascertain its properties.

Scientific Research Applications

Environmental Degradation Studies

Acetamide, a derivative of Acetaminophen, has been studied for its degradation in environmental contexts. Advanced Oxidation Processes (AOPs) have been used to treat water containing acetaminophen, leading to various degradation pathways and by-products. The study identified several by-products of acetaminophen degradation, such as hydroquinone, 1,4-benzoquinone, and acetamide itself. This research highlights the importance of understanding the degradation pathways and by-products of pharmaceuticals like acetaminophen in water treatment and environmental protection (Qutob et al., 2022).

Biological Effects and Toxicology

A comprehensive review on the toxicology of acetamide and its derivatives like N,N-dimethylacetamide and N-methylacetamide was conducted, reflecting the continued commercial importance of these chemicals. This review provides a detailed insight into the biological consequences of exposure to these chemicals in humans, adding significant information to the existing knowledge in toxicology (Kennedy, 2001).

Pharmaceutical and Medicinal Chemistry

Acetamide derivatives have been a focus in pharmaceutical and medicinal chemistry due to their biological activities. Recent investigations into the synthesis and pharmacological activities of phenoxy acetamide and its derivatives like chalcone, indole, and quinoline, showcase the potential of these compounds as therapeutic candidates. This literature review provides comprehensive information on the chemical diversity and pharmacological significance of phenoxy acetamide derivatives, offering insights into the design of new and effective drugs (Al-Ostoot et al., 2021).

properties

IUPAC Name

N-(4-octoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-3-4-5-6-7-8-13-19-16-11-9-15(10-12-16)17-14(2)18/h9-12H,3-8,13H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPTWPNTOGSDBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5069049
Record name Acetamide, N-[4-(octyloxy)phenyl]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55792-63-7
Record name N-[4-(Octyloxy)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55792-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(4-(octyloxy)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055792637
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-[4-(octyloxy)phenyl]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetamide, N-[4-(octyloxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5069049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-(OCTYLOXY)ACETANILIDE
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